
(2R)-2-(Dimethylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Dimethylamino)pentanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of pentanoic acid, where the hydrogen atom on the second carbon is replaced by a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Dimethylamino)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-pentanone.
Formation of Intermediate: The starting material undergoes a series of reactions, including alkylation and reduction, to form an intermediate compound.
Introduction of Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Final Conversion: The final step involves the conversion of the intermediate to this compound through hydrolysis and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the continuous production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Dimethylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pentanoic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-(Dimethylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of (2R)-2-(Dimethylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(Dimethylamino)pentanoic acid: The enantiomer of (2R)-2-(Dimethylamino)pentanoic acid with similar chemical properties but different optical activity.
2-(Dimethylamino)butanoic acid: A structurally similar compound with one less carbon atom in the backbone.
2-(Dimethylamino)hexanoic acid: A structurally similar compound with one more carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific chiral center, which imparts distinct optical activity and potential biological activity. Its structural properties make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2R)-2-(dimethylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
HVNMCCPQUIEPCT-ZCFIWIBFSA-N |
SMILES isomérique |
CCC[C@H](C(=O)O)N(C)C |
SMILES canonique |
CCCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


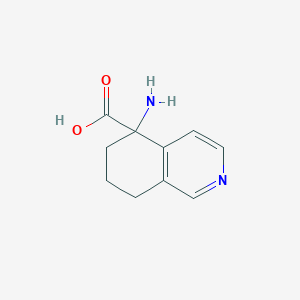
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)

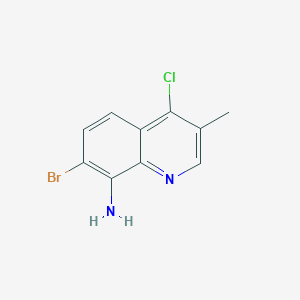
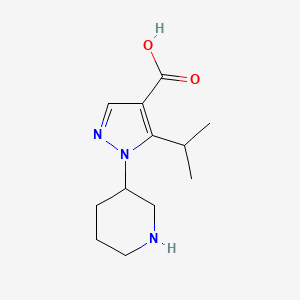


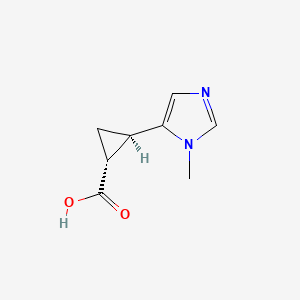
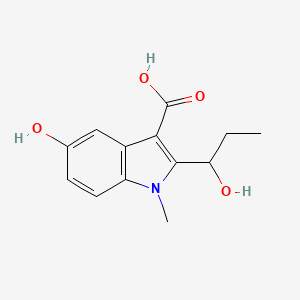
![1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13242197.png)
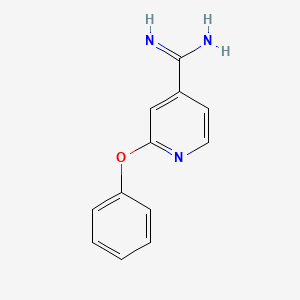
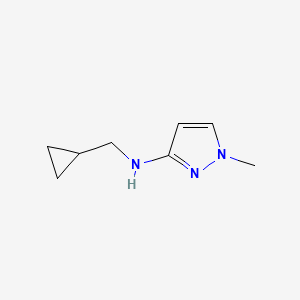

![Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13242222.png)
